PAMAM DENDRIMER GENERATION

Catalog No.
S1796836
CAS No.
192948-77-9
M.F
C494H800N122Na64O188
M. Wt
12927.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAMAM DENDRIMER  GENERATION

CAS Number

192948-77-9

Product Name

PAMAM DENDRIMER GENERATION

Molecular Formula

C494H800N122Na64O188

Molecular Weight

12927.69

Drug Delivery

One of the most actively explored areas of PAMAM dendrimer research is drug delivery. Their ability to encapsulate drugs within their internal cavities and on their surface makes them potential carriers for targeted drug delivery []. The surface functionality can be modified to target specific tissues or cells, potentially improving drug efficacy and reducing side effects []. Research is ongoing to optimize PAMAM dendrimers for controlled drug release and improved biocompatibility [].

Gene Delivery

Another promising application of PAMAM dendrimers is in gene therapy. DNA can be complexed with PAMAM dendrimers to facilitate its delivery into cells []. The positive charges on the dendrimer surface electrostatically interact with the negatively charged DNA, forming complexes that can be internalized by cells. Research is focused on improving the efficiency and safety of PAMAM dendrimer-mediated gene delivery [].

Polyamidoamine dendrimers are a class of hyperbranched polymers characterized by their unique dendritic structure, low polydispersity, and multifunctional terminal surfaces. They consist of a central ethylenediamine core with a repetitive branching amidoamine internal structure, which allows for the formation of various generations. Each generation increases in size and molecular weight, with Generation 0 being the smallest and subsequent generations doubling the number of surface functional groups and molecular weight compared to the previous generation. For instance, Generation 5 dendrimers have a molecular weight of approximately 28,826 Daltons and possess 128 reactive surface sites .

The term "dendrimer" derives from their tree-like branching structure, which can be visualized as a series of branching arms emanating from the core. This unique architecture contributes to their high uniformity in size and shape, making them ideal candidates for various applications in drug delivery, diagnostics, and biosensing .

That facilitate their functionalization and application in various fields. The primary method of synthesis is through a step-growth polymerization process, where each generation is created by adding monomer units to the existing structure. This iterative process allows for precise control over the number of branches and functional groups.

The typical reaction involves:

  • Amidation: The reaction between the amine groups at the dendrimer surface and carboxylic acids or other electrophiles to introduce new functionalities.
  • Click Chemistry: A versatile set of reactions that can be used to modify dendrimer surfaces rapidly and efficiently, enhancing their utility in biomedical applications.
  • Covalent Bonding: The attachment of drugs or imaging agents via covalent bonds to the terminal amine groups, which can significantly improve their bioavailability and targeting capabilities .

PAMAM dendrimers exhibit notable biological activities due to their size, shape, and surface chemistry. Their ability to penetrate biological membranes allows them to facilitate drug delivery effectively. For example, Generation 5 PAMAM dendrimers can transport therapeutic agents across cell membranes, enhancing circulation times in the bloodstream from 2 to 6 hours .

Additionally, they have shown low cytotoxicity when modified appropriately (e.g., acetylation) and are capable of interacting with various biological molecules due to their numerous functional groups. This property makes them suitable for applications in targeted drug delivery systems, gene therapy, and as carriers for imaging agents in diagnostics .

The synthesis of PAMAM dendrimers typically involves two main methods:

  • Dendritic Growth Method: This method starts with a core molecule (often ethylenediamine) and adds branching units through iterative reactions. Each step increases the generation number by adding additional layers of branching.
  • One-Pot Synthesis: A more recent approach that allows for the simultaneous formation of multiple generations in a single reaction vessel. This method can improve efficiency but may lead to higher polydispersity if not controlled carefully .

Purification techniques such as membrane dialysis or high-performance liquid chromatography are often employed post-synthesis to remove impurities and structural defects that can arise during synthesis .

PAMAM dendrimers have diverse applications across various fields:

  • Drug Delivery: Their ability to encapsulate drugs and target specific tissues makes them valuable in cancer therapy and other medical treatments.
  • Gene Delivery: They can transport nucleic acids into cells efficiently, providing a platform for gene therapy.
  • Biosensing: Their surface functionalities enable them to serve as effective platforms for sensors that detect biological markers.
  • Imaging Agents: PAMAM dendrimers can be conjugated with imaging agents for enhanced visualization in medical diagnostics .

Studies utilizing techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have been instrumental in characterizing these interactions at a molecular level . Furthermore, modifications such as attaching targeting ligands can enhance specificity towards certain cell types or tissues.

PAMAM dendrimers are unique within the class of dendritic polymers due to their highly branched structure and precise control over size and functionality. Here are some similar compounds for comparison:

Compound NameStructure TypeKey Features
Polyethylene GlycolLinear PolymerHigh solubility; used primarily for drug solubilization.
Dendritic PolymersBranched PolymerCan have varied architectures; less uniform than PAMAM.
PolypropyleneimineDendritic PolymerSimilar branching but less biocompatible than PAMAM.
Star PolymersStar-shaped PolymerLess complex than dendrimers; fewer functional sites available.

PAMAM dendrimers stand out due to their low polydispersity index (as low as 1.01), ability to modify surface functionalities extensively, and favorable interactions with biological systems . Their controlled synthesis process allows researchers to tailor properties specifically for targeted applications in medicine and biotechnology.

The divergent growth approach represents the most established and widely utilized methodology for polyamidoamine dendrimer synthesis, pioneered by Tomalia and co-workers in 1985 [1]. This method employs a systematic two-step iterative process involving sequential Michael addition and amidation reactions, building the dendritic structure from the core outward to the periphery [2].

Michael Addition Mechanism

The initial step of divergent synthesis involves the Michael addition of primary amines to methyl acrylate under carefully controlled conditions [1]. Beginning with ethylenediamine as the core initiator, the process proceeds through exhaustive Michael addition where four moles of methyl acrylate react with the nucleophilic ethylenediamine core [3]. The reaction is typically initiated at temperatures between 0-4°C in methanol solution, with the mixture maintained under inert atmosphere to prevent oxidation [1] [4].

Temperature control during this phase proves critical for preventing side reactions and ensuring complete conversion. The reaction temperature is gradually increased from the initial 0-4°C to room temperature over 24-48 hours, followed by heating to 45°C for completion [3]. This temperature profile minimizes the occurrence of retro-Michael reactions while maintaining adequate reaction kinetics [5].

Amidation Process

Following Michael addition, the resulting tetraester intermediate undergoes amidation with excess ethylenediamine to produce the first full generation [1]. This amidation step requires stringent temperature control, with the reaction initiated at -30°C and gradually warmed to room temperature [1]. The low temperature regime prevents unwanted side reactions and ensures selective amidation of the ester groups [6].

The amidation process typically requires 72-96 hours for high-generation dendrimers, with reaction times increasing substantially as steric hindrance develops around the growing dendritic periphery [7]. Excess ethylenediamine, often in 5-20 fold excess depending on generation, is employed to drive the reaction to completion [8].

Generation Progression and Yield Considerations

Each iteration of the Michael addition-amidation cycle doubles the number of terminal groups, progressing from the initial ethylenediamine core through half-generations (G-0.5, G0.5, G1.5) to full generations (G0, G1, G2) [1]. Early generations (G0-G2) typically achieve yields of 85-95%, while higher generations (G6-G8) experience reduced yields of 70-85% due to increasing steric congestion [8].

The divergent approach enables synthesis of dendrimers up to generation 10, though practical limitations arise beyond generation 8 due to severe steric hindrance and incomplete reactions [9]. Generation-dependent challenges become particularly pronounced at G6 and above, where steric crowding prevents quantitative completion of surface reactions [10].

Convergent Assembly Strategy: Dendron-Core Coupling Mechanisms

The convergent synthesis approach, developed by Fréchet and Hawker, offers superior structural control and purity compared to divergent methods, though with limitations in achievable generation and scale [2]. This methodology constructs dendrimers by first preparing dendrons (dendritic wedges) independently, then coupling these pre-formed structures to a multifunctional core [11].

Dendron Synthesis Methodology

Convergent polyamidoamine dendron synthesis employs protection-deprotection chemistry to enable selective functionalization [12]. The process begins with selective tert-butoxycarbonyl protection of primary amines in branching units such as 1,2-propanediamine [13]. This protection strategy allows controlled growth while preventing unwanted cross-reactions during dendron assembly.

Dendron construction proceeds through iterative coupling of protected branching units using efficient peptide coupling reagents [13]. The convergent approach enables precise control over dendron architecture, allowing synthesis of both symmetrical and unsymmetrical structures through selective coupling strategies [14]. Temperature conditions remain moderate (25°C) throughout dendron synthesis, reducing the risk of thermal degradation or side reactions [11].

Core Coupling Mechanisms

The final step in convergent synthesis involves coupling of pre-formed dendrons to a multifunctional core molecule [11]. This coupling reaction typically employs cores containing four carboxylic acid moieties, which react with amino-terminated dendrons under standard peptide coupling conditions [13]. The reaction proceeds at room temperature in organic solvents such as dichloromethane or dimethylformamide [11].

Click chemistry has emerged as a powerful tool for dendron-core coupling, particularly copper-catalyzed azide-alkyne cycloaddition reactions [15] [11]. This approach offers high yields (80-95%) and excellent selectivity, enabling synthesis of both symmetrical and unsymmetrical dendrimers through orthogonal coupling strategies [14]. The mild reaction conditions (25-50°C) and high efficiency of click chemistry make it particularly suitable for coupling of sterically hindered high-generation dendrons [15].

Advantages and Limitations

Convergent synthesis provides superior control over dendrimer structure and enables more efficient purification of intermediates compared to divergent methods [2]. The ability to characterize and purify individual dendrons before final assembly significantly reduces structural defects and improves overall dendrimer quality [8]. Additionally, convergent approaches facilitate incorporation of functional groups at specific locations within the dendritic structure [14].

However, convergent synthesis faces practical limitations in achievable generation due to steric hindrance during the final coupling step [2]. Most convergent syntheses are limited to generation 5 or lower, as higher generations experience severe steric crowding that prevents efficient dendron-core coupling [11]. The approach also requires more complex synthetic procedures and typically produces lower overall yields compared to divergent methods [16].

Hybrid Divergent-Convergent Techniques for High-Generation Precision

Hybrid approaches combine the advantages of both divergent and convergent methodologies to overcome individual limitations while maintaining structural precision [16]. These accelerated synthesis strategies reduce the number of required synthetic steps while preserving the monodispersity characteristic of convergent methods [16].

Double-Stage Convergent Method

The double-stage convergent approach involves parallel synthesis of hypercores (low-generation dendrimers) and dendrons, followed by final coupling to produce high-generation dendrimers [16]. This method addresses the steric limitations of traditional convergent synthesis by using pre-formed dendritic cores rather than simple multifunctional cores [16].

Hypercore synthesis proceeds through divergent growth to generation 2-3, providing a branched core with multiple reactive sites [16]. Simultaneously, dendrons are prepared through convergent synthesis to generation 3-4. The final coupling step joins the hypercore with multiple dendrons to achieve overall generations 6-7 in a single coupling reaction [16].

This approach has demonstrated successful synthesis of generation 7 dendrimers in 61% yield, representing a significant improvement over traditional convergent methods limited to generation 5 [16]. The method combines the scalability of divergent synthesis for hypercore preparation with the precision of convergent synthesis for dendron construction [16].

Accelerated Multi-Generational Coupling

Accelerated synthesis strategies employ multi-generational coupling reactions where dendrons of different generations are combined in a single step [16]. This approach reduces the total number of synthetic steps required while maintaining structural control through careful selection of coupling partners [17].

The methodology involves synthesis of building blocks with varying branching degrees (AB₂, AB₄, AB₈) which can be coupled to achieve rapid generation growth [13]. Orthogonal protection strategies enable selective coupling of different dendron generations, allowing controlled construction of complex dendritic architectures [17].

Temperature control remains critical in hybrid approaches, with reactions typically conducted at 25-50°C depending on the specific coupling chemistry employed [16]. Reaction times range from 48-120 hours for complete synthesis, representing a significant reduction compared to traditional sequential approaches [16].

Solid-Phase Synthesis Integration

Integration of solid-phase synthesis principles with hybrid approaches offers additional advantages for dendrimer purification and structural control [18]. Solid-phase methods enable easy separation of desired products from reaction mixtures and facilitate automation of synthetic procedures [18].

The approach involves immobilization of core molecules on solid supports followed by iterative dendron coupling and washing cycles [18]. This methodology eliminates the need for extensive purification procedures between synthetic steps and enables higher overall yields through improved reaction completion [18].

Generation-Dependent Synthetic Challenges and Purity Optimization

Synthesis of high-generation polyamidoamine dendrimers presents increasingly complex challenges that require specialized optimization strategies [8]. Understanding these generation-dependent factors is essential for developing effective synthesis protocols and maintaining dendrimer quality [10].

Steric Hindrance Evolution

Steric hindrance represents the primary challenge in high-generation dendrimer synthesis, with effects becoming pronounced beyond generation 5 [8]. The increasing density of terminal groups creates a crowded molecular periphery that impedes complete reaction of surface functionalities [9]. This steric congestion leads to incomplete reactions and formation of defect structures that compromise dendrimer quality [8].

Quantitative analysis reveals that polydispersity index increases from 1.01-1.02 for early generations to 1.08-1.15 for generation 9-10 dendrimers [8]. This increase reflects the growing proportion of defective structures that cannot be easily separated from perfect dendrimers [10]. Steric effects also necessitate increasingly large reagent excesses, with generation 9-10 syntheses requiring over 20-fold excess compared to 2-5 fold for early generations [7].

Side Reaction Management

Retro-Michael reactions constitute a significant source of dendrimer degradation, particularly in high-generation syntheses [5]. These reactions result from the inherent instability of β-alanine units in polyamidoamine branches, leading to partial disassembly of dendritic structures [19]. The extent of retro-Michael reactions increases with generation, ranging from 5-10% in early generations to potentially over 30% in generation 9-10 dendrimers [7].

Cross-linking reactions become increasingly problematic in high-generation syntheses due to the proximity of reactive groups and extended reaction times required for completion [7]. These intermolecular reactions produce high-molecular-weight aggregates that contaminate the desired dendrimer product and complicate purification procedures [8].

Temperature control strategies prove essential for minimizing side reactions [1]. Maintaining low temperatures during critical reaction phases, particularly amidation steps, significantly reduces the occurrence of unwanted reactions [6]. However, these conditions must be balanced against the need for adequate reaction kinetics to achieve completion [3].

Purification Strategy Optimization

Purification of high-generation dendrimers requires sophisticated separation techniques due to the similar physical properties of perfect and defective structures [8]. Membrane dialysis has emerged as the standard method for removing low-molecular-weight impurities and trailing generation defects [8]. Optimized dialysis procedures using 10,000 molecular weight cutoff membranes with multiple water exchanges over 3 days successfully remove generation 2-3 defect structures [8].

High-performance liquid chromatography provides superior resolution for dendrimer analysis and purification [8]. Reverse-phase chromatographic methods can successfully separate different generations and identify defect populations within dendrimer samples [20]. However, preparative-scale chromatographic purification remains challenging due to the large quantities of material required for biomedical applications [8].

Electrophoretic methods offer complementary purification capabilities, particularly for analysis of charge-related defects [20]. Polyacrylamide gel electrophoresis under acidic conditions provides enhanced resolution for dendrimer generations 0-7, enabling identification of trailing generations and structural defects [20].

Quality Control and Characterization

Comprehensive characterization protocols are essential for ensuring dendrimer quality and consistency between batches [8]. Nuclear magnetic resonance spectroscopy provides detailed structural information, enabling quantification of terminal group functionality and identification of incomplete reactions [8]. Integration ratios in ¹H NMR spectra serve as quantitative measures of synthetic completion and structural perfection [21].

Mass spectrometry techniques, particularly matrix-assisted laser desorption ionization, offer precise molecular weight determination and identification of defect populations [8]. Electrospray ionization mass spectrometry provides additional sensitivity for detecting low-abundance impurities and structural variants [22].

Potentiometric titration serves as a critical quality control method for determining the actual number of terminal amino groups [8]. This technique provides quantitative assessment of dendrimer functionality that correlates directly with biological activity and conjugation capacity [10].

Dates

Last modified: 08-15-2023

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